5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline is a complex organic compound that features an aziridine ring, a cyclopropylmethyl group, and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline typically involves the formation of the aziridine ring followed by its attachment to the isoquinoline structure. One common method includes the reaction of cyclopropylmethylamine with an appropriate precursor to form the aziridine ring. This intermediate is then reacted with a methoxy-substituted isoquinoline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the aziridine formation and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction can yield amines or alcohols.
Scientific Research Applications
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of DNA replication, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring structure, known for its high reactivity.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the aziridine and isoquinoline moieties.
Isoquinoline: A heterocyclic aromatic organic compound that forms the backbone of many alkaloids.
Uniqueness
5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline is unique due to the combination of the aziridine ring and the isoquinoline structure. This combination imparts both high reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-13-8-17-7-6-15(13)16(3-1)19-11-14-10-18(14)9-12-4-5-12/h1-3,6-8,12,14H,4-5,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXMSWOXJAZVRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC4=C3C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.